Pagoclone
Overview
Description
Pagoclone is an anxiolytic agent from the cyclopyrrolone family, related to better-known drugs such as the sleeping medication zopiclone . It was synthesized by a French team working for Rhone-Poulenc & Rorer S.A. This compound belongs to the class of nonbenzodiazepines, which have similar effects to the older benzodiazepine group but with quite different chemical structures . It was never commercialized .
Chemical Reactions Analysis
Pagoclone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It binds with roughly equivalent high affinity (0.7–9.1 nM) to the benzodiazepine binding site of human GABA A receptors containing either an α1, α2, α3, or α5 subunit . It is a partial agonist at α1-, α2-, and α5-containing GABAA receptors and a full agonist at receptors containing an α3 subunit . Common reagents and conditions used in these reactions are not extensively documented.
Scientific Research Applications
Pagoclone has been studied for its potential use in treating panic and anxiety disorders . Preclinical studies suggest that this compound may have clinical utility as an anxiolytic agent, with a reduced incidence of side effects . It has also been trialed as a drug to improve speech fluency in stammerers, although research for this application was discontinued following disappointing results in Phase II clinical trials . Additionally, the pharmacologist David Nutt has suggested this compound as a possible base from which to make a better social drug, as it produces the positive effects of alcohol without causing the negative effects like aggression, amnesia, nausea, loss of coordination, and liver damage .
Mechanism of Action
Pagoclone is a subtype-selective drug that binds primarily to the alpha2/alpha3 subtypes of the GABAA receptor, which are responsible for the anti-anxiety effects of these kinds of drugs . It has relatively little efficacy at the alpha1 subtype, which produces the sedative and memory loss effects . In rats, 5′-hydroxythis compound was identified as a major metabolite, which has a considerably greater efficacy at the α1 subtype than the parent compound and was shown to have significant anxiolytic-like activity and to produce sedation .
Comparison with Similar Compounds
Pagoclone is related to other drugs in the cyclopyrrolone family, such as zopiclone . It is also compared to benzodiazepines, as it binds to the same GABAA receptor sites but has a different chemical structure . Unlike benzodiazepines, this compound produces anxiolytic effects with little sedative or amnestic actions at low doses . Similar compounds include zopiclone and pazinaclone, which also contain an isoindolone structural motif .
Properties
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUPRQPBWVEQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869830 | |
Record name | Pagoclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pagoclone is a subtype-selective drug which binds primarily to the alpha2/alpha3 subtypes of the GABAA receptor which are responsible for the anti-anxiety effects of these kind of drugs, but has relatively little efficacy at the alpha1 subtype which produces the sedative and memory loss effects. | |
Record name | Pagoclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
133737-32-3, 133737-48-1 | |
Record name | Pagoclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133737-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pagoclone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP 59037 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pagoclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pagoclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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